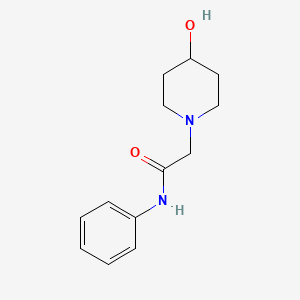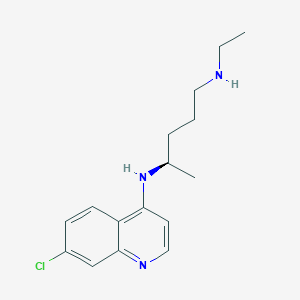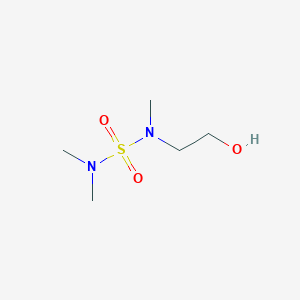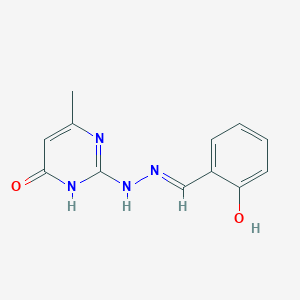
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide
Overview
Description
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide, also known as CDC, UNC0646 or CSN5i, is a chemical compound with the molecular formula C12H17Cl2NO2S . It has gained significant attention in the scientific community due to its potential applications in various fields, such as cancer research.
Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide is approximately 310.2 g/mol. The molecule consists of 12 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Pharmaceutical Testing
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy of analytical methods used to detect and quantify pharmaceutical compounds. This compound helps in validating the performance of analytical instruments and methodologies, which is essential for drug development and quality control.
Biological Research
In the realm of biology, this compound finds its application in cellular and molecular biology studies . It serves as a reagent in various biochemical assays that help in understanding cellular processes and molecular interactions. Its properties may be exploited in the study of enzyme inhibition, receptor binding assays, and other biological pathways.
Chemical Synthesis
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide: is a valuable chemical in synthetic chemistry, where it is used as an intermediate in the synthesis of more complex chemical entities . Its dichloro and sulfonamide groups make it a versatile compound for various organic transformations, contributing to the synthesis of a wide range of chemicals.
Environmental Science
This compound’s applications extend to environmental science, where it may be used in the study of chemical interactions within ecosystems . It can be a part of research on pollution, biodegradation, and the environmental impact of chemical substances. Understanding its behavior in different environmental conditions can provide insights into the fate and transport of similar compounds.
Materials Science
In materials science, 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide can be involved in the development of new materials . Its chemical structure could be integral in creating polymers with specific properties or enhancing the functionality of existing materials. Research in this field could lead to innovations in material durability, flexibility, and other desirable characteristics.
Pharmacology
Lastly, in pharmacology, this compound is significant for its potential therapeutic applications . It could be studied for its pharmacodynamics and pharmacokinetics, exploring how it interacts with biological systems. This research can contribute to the discovery of new drugs and treatments, particularly in areas where the compound’s unique chemical structure can target specific physiological pathways.
Safety and Hazards
While specific safety and hazard information for 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide is not provided in the search results, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, especially in confined areas , and avoiding the release of irritating gases and vapors during thermal decomposition .
properties
IUPAC Name |
2,4-dichloro-N,N-di(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2S/c1-8(2)15(9(3)4)18(16,17)12-6-5-10(13)7-11(12)14/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMXIJPBVMETTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)



![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)
![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)




![6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1461057.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate](/img/structure/B1461061.png)
